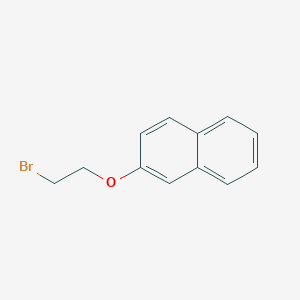

2-(2-Bromoethoxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKALVESVNGTFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348788 | |

| Record name | 2-(2-bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13247-80-8 | |

| Record name | 2-(2-Bromoethoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13247-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-Bromoethoxy)naphthalene for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Properties, and Applications of a Versatile Naphthalene Derivative

Abstract

2-(2-Bromoethoxy)naphthalene, a key bifunctional molecule, is a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, combining a fluorescent naphthalene core with a reactive bromoethoxy chain, makes it a versatile tool for researchers, particularly in the fields of drug development and biochemical analysis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, potential applications, and essential safety information.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₂H₁₁BrO. Its structure features a naphthalene ring substituted with a 2-bromoethoxy group at the second position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13247-80-8 | N/A |

| Molecular Formula | C₁₂H₁₁BrO | N/A |

| Molecular Weight | 251.12 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 65-68 °C | N/A |

| Boiling Point | Decomposes upon heating | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the Williamson ether synthesis, which involves the reaction of 2-naphthol with an excess of 1,2-dibromoethane in the presence of a base.

Synthesis of this compound

Reaction Scheme:

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-bromoethoxy)naphthalene, a key intermediate in the development of various pharmaceutical compounds. The naphthalene moiety is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, along with its physicochemical properties and a thorough guide to its characterization using modern analytical techniques.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 13247-80-8 | [3][4] |

| Molecular Formula | C₁₂H₁₁BrO | [3][4] |

| Molecular Weight | 251.12 g/mol | [3][4] |

| Melting Point | 92.12 °C (Predicted) | [3] |

| Boiling Point | ~350.7 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.4 g/cm³ (Predicted) | [3] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OCCBr | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of 2-naphthol to form a nucleophilic naphthoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an excess of 1,2-dibromoethane.[5][6][7][8]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[5][9] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

2-Naphthol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-naphthol and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the 2-naphthol is completely dissolved.

-

Addition of Base: Add finely powdered anhydrous potassium carbonate to the solution.

-

Addition of Alkylating Agent: Add an excess (typically 3-5 equivalents) of 1,2-dibromoethane to the reaction mixture.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, for DMF it is around 153 °C) and maintain the reflux for a specified time (e.g., 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][10]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Potential Side Reactions

The primary side reaction of concern is the E2 elimination of HBr from 1,2-dibromoethane, which is also promoted by the basic conditions.[11] Using a large excess of 1,2-dibromoethane and controlling the reaction temperature can help to minimize this. Another potential, though less common, side reaction with naphthols can be the formation of spirodienone systems, particularly under certain reaction conditions.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are presented in the table below. The spectrum is expected to show signals for the aromatic protons of the naphthalene ring and the two methylene groups of the bromoethoxy chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted NMR Data (in CDCl₃):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.10-7.80 | Multiplet | 7H | Naphthyl-H |

| -O-CH₂- | 4.35 | Triplet | 2H | Naphthyl-O-CH₂ -CH₂-Br |

| -CH₂-Br | 3.65 | Triplet | 2H | Naphthyl-O-CH₂-CH₂ -Br |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-O | 157.0 | C -O-CH₂ |

| Aromatic C | 134.5, 129.5, 129.0, 127.8, 126.8, 126.5, 124.2, 119.0, 107.0 | Naphthyl-C |

| -O-CH₂- | 68.5 | Naphthyl-O-C H₂-CH₂-Br |

| -CH₂-Br | 29.0 | Naphthyl-O-CH₂-C H₂-Br |

Note: The predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600, 1500, 1450 | Aromatic C=C stretch |

| 1250-1000 | C-O (ether) stretch |

| 700-600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of this compound (251.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at M⁺ and M⁺+2.

-

Key Fragmentation Peaks: Expect to see fragment ions corresponding to the loss of the bromoethyl group, the bromine atom, and other characteristic cleavages of the ether linkage and naphthalene ring.

Experimental and Logical Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the use of this important building block in the creation of novel therapeutic agents. Adherence to the described methodologies and careful analysis of the characterization data will ensure the production of high-purity material suitable for further research and development.

References

- 1. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 13247-80-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. scienceinfo.com [scienceinfo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

Solubility Profile of 2-(2-Bromoethoxy)naphthalene: A Technical Comparison in Methanol and Acetonitrile

For Immediate Release

This technical guide provides a detailed analysis of the solubility of 2-(2-Bromoethoxy)naphthalene in two common organic solvents: methanol and acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and protocols to inform experimental design and execution.

Executive Summary

Data Presentation: Solubility of Naphthalene Derivatives

Direct quantitative solubility data for this compound was not found in a review of scientific literature. However, data for the closely related compound, 2-bromonaphthalene, is available and presented below to provide a baseline for estimating solubility.

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| This compound | Methanol | Not Available | Data Not Available | |

| This compound | Acetonitrile | Not Available | Data Not Available | |

| 2-Bromonaphthalene | Methanol | Not Specified | 50 | [1][2][3][4][5] |

| 2-Bromonaphthalene | Acetonitrile | Not Available | Data Not Available |

Qualitative solubility information for other related compounds indicates that 2-methoxynaphthalene is soluble in alcohol and 2-ethoxynaphthalene is also soluble in alcohol.[6][7][8][9][10][11][12][13][14][15][16]

Qualitative Solubility Analysis: Methanol vs. Acetonitrile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound in methanol and acetonitrile can be made by analyzing the polarity of the solute and the solvents.

-

This compound : This molecule possesses a large, nonpolar naphthalene ring system. The ethoxy group introduces some polarity, and the bromo- substituent adds to the molecular weight and has some polar character. Overall, the molecule can be considered moderately polar.

-

Methanol (CH₃OH) : A polar protic solvent, capable of hydrogen bonding. Its small size and hydroxyl group make it an effective solvent for many polar organic compounds.

-

Acetonitrile (CH₃CN) : A polar aprotic solvent. It has a significant dipole moment but lacks the ability to donate hydrogen bonds.

Expected Solubility:

Given its structure, this compound is expected to be soluble in both methanol and acetonitrile. The large nonpolar naphthalene core suggests that it will not be highly soluble in very polar solvents like water. Between methanol and acetonitrile, the solubility is likely to be comparable, with potential for slightly better solubility in methanol due to the possibility of hydrogen bonding between the ether oxygen of the solute and the hydroxyl group of methanol. However, the bulky naphthalene group might sterically hinder this interaction. The strong dipole-dipole interactions between acetonitrile and the polar groups of the solute would also promote dissolution.

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

1. Materials and Equipment:

-

This compound (high purity)

-

Methanol (analytical grade)

-

Acetonitrile (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several screw-capped glass vials.

-

Add a precise volume (e.g., 5.0 mL) of the chosen solvent (methanol or acetonitrile) to each vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

For more effective separation, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (in mg/mL or mol/L) by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This technical guide provides a comprehensive overview of the solubility of this compound in methanol and acetonitrile. While direct quantitative data is currently lacking, the information and protocols presented herein offer a solid foundation for researchers to proceed with their work in an informed and efficient manner.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 580-13-2 CAS MSDS (2-Bromonaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]

- 9. 2-Ethoxynaphthalene [drugfuture.com]

- 10. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 11. 2-メトキシナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-Ethoxynaphthalene | 93-18-5 [chemicalbook.com]

- 13. CAS 93-18-5: 2-Ethoxynaphthalene | CymitQuimica [cymitquimica.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Page loading... [wap.guidechem.com]

- 16. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 2-(2-Bromoethoxy)naphthalene: A Technical Guide

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for 2-(2-Bromoethoxy)naphthalene is limited. The following guide provides predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. These predictions are derived from the known spectral characteristics of naphthalene derivatives, ethers, and alkyl bromides.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.50 - 7.30 | m | 3H | Ar-H |

| 7.18 | dd | 1H | Ar-H |

| 4.45 | t | 2H | O-CH₂-CH₂-Br |

| 3.80 | t | 2H | O-CH₂-CH₂-Br |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | Ar-C-O |

| 134.5 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 129.0 | Ar-C (quaternary) |

| 127.8 | Ar-CH |

| 127.0 | Ar-CH |

| 126.5 | Ar-CH |

| 124.0 | Ar-CH |

| 119.0 | Ar-CH |

| 107.0 | Ar-CH |

| 68.5 | O-CH₂ |

| 29.0 | CH₂-Br |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 250/252 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 144 | High | [M - CH₂CH₂Br]⁺ (Naphthoxy cation) |

| 115 | Medium | [C₉H₇]⁺ (Fragment from naphthalene ring) |

| 107/109 | Medium | [CH₂CH₂Br]⁺ |

Predicted Infrared (IR) Data

Sample State: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1500, 1450 | Strong | Aromatic C=C stretch |

| 1250 | Strong | Aryl-O stretch (asymmetric) |

| 1050 | Strong | C-O stretch (symmetric) |

| 650-550 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.[1] Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Spectrometer Tuning: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the probe is matched.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition of ¹H NMR Spectrum:

-

A standard one-pulse sequence is typically used.

-

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).[2]

-

-

Acquisition of ¹³C NMR Spectrum:

-

A proton-decoupled pulse program is standard to simplify the spectrum to singlets for each carbon.[3]

-

Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a sufficient number of scans (can range from hundreds to thousands depending on concentration and solubility), and a relaxation delay (e.g., 2 seconds).[4]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Method: Electron Ionization (EI) Mass Spectrometry

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS). The sample is volatilized in a high vacuum environment.[5]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged fragments and neutral radicals.[7]

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z (often the molecular ion) provides the molecular weight. The fragmentation pattern gives structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Fourier Transform Infrared (FT-IR) Spectroscopy

Procedure:

-

Background Spectrum: A background spectrum of the empty sample compartment (or with the pure solvent or KBr pellet) is recorded. This is necessary to subtract the absorbance of air (CO₂, H₂O) and the sample matrix.[8]

-

Sample Preparation:

-

For a solid (KBr Pellet): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

For a liquid or dissolved solid (Thin Film): A drop of the neat liquid or a concentrated solution is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[9]

-

-

Sample Analysis: The prepared sample is placed in the spectrometer's sample holder. The instrument passes a beam of infrared radiation through the sample.[10]

-

Data Acquisition: The detector measures the amount of radiation that passes through the sample at each wavelength. An interferometer is used to measure all frequencies simultaneously.

-

Data Processing: A mathematical process called a Fourier transform is applied to the raw data to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[11] The background spectrum is automatically subtracted from the sample spectrum.

-

Spectrum Interpretation: The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. sc.edu [sc.edu]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

The Versatile Naphthalene Scaffold: Unlocking the Potential of 2-(2-Bromoethoxy)naphthalene in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid structure and lipophilic nature provide an excellent framework for the design of novel drugs targeting a variety of diseases. This technical guide delves into the specific potential of a key naphthalene derivative, 2-(2-bromoethoxy)naphthalene, as a versatile building block in the synthesis of innovative bioactive molecules. This document provides an in-depth overview of its applications in anticancer and antimicrobial drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of synthetic pathways.

Chemical and Physical Properties of this compound

This compound is a solid, halogenated ether derivative of naphthalene. Its chemical structure features a reactive bromoethyl group attached to the naphthalene core via an ether linkage, making it an excellent electrophile for various nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of the naphthyl-ethoxy moiety into diverse molecular scaffolds.

| Property | Value |

| CAS Number | 13247-80-8[1][2] |

| Molecular Formula | C₁₂H₁₁BrO[1][2] |

| Molecular Weight | 251.12 g/mol [1][2] |

| Appearance | White or light yellow crystalline solid[3] |

| Melting Point | ~92 °C |

| Boiling Point | ~350 °C |

| Density | ~1.4 g/cm³ |

Applications in Anticancer Agent Synthesis

The naphthalene scaffold is a common feature in many anticancer agents due to its ability to intercalate with DNA, inhibit key enzymes in cancer progression, and serve as a scaffold for compounds that target specific signaling pathways. This compound provides a convenient entry point for the synthesis of novel naphthalene-based anticancer compounds.

One notable application is in the synthesis of organoselenium compounds, which are known for their anticancer properties. The selenocyanate group can be incorporated into molecules to enhance their biological activity.

Synthesis of 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide

A study by Attia et al. (2022) demonstrated the synthesis of a novel naphthalene-based organoselenocyanate with promising anticancer and antimicrobial activities. In this synthesis, this compound could be envisioned as a precursor to a key intermediate, 2-(naphthalen-2-yloxy)acetamide, which is then coupled with a selenocyanate-bearing naphthalene moiety. The resulting compound, 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide, exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.

Quantitative Anticancer Activity Data

| Compound | Target Cell Line | IC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | MCF-7 (Breast Cancer) | 5.3 | 12 | Attia et al., 2022 |

Experimental Protocol: Synthesis of a 2-(naphthalen-2-yloxy)acetamide derivative (Conceptual)

This protocol describes the synthesis of a key intermediate that could be derived from this compound and subsequently used in the synthesis of the target anticancer agent.

Step 1: Synthesis of 2-(naphthalen-2-yloxy)acetonitrile

-

To a solution of 2-naphthol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add 2-bromoacetonitrile (1.1 equivalents) dropwise to the stirring solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(naphthalen-2-yloxy)acetonitrile.

Step 2: Hydrolysis to 2-(naphthalen-2-yloxy)acetic acid

-

Dissolve the 2-(naphthalen-2-yloxy)acetonitrile in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-(naphthalen-2-yloxy)acetic acid.

Step 3: Amide Coupling

-

Activate the 2-(naphthalen-2-yloxy)acetic acid with a suitable coupling agent (e.g., DCC/DMAP or HATU).

-

Add the desired amine (e.g., 4-selenocyanatonaphthalen-1-amine) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction and purify the final product by column chromatography.

Synthetic Workflow for a Naphthalene-based Anticancer Agent

Caption: Synthetic workflow for a potential anticancer agent.

Applications in Antimicrobial Agent Synthesis

Naphthalene derivatives have a long history of use as antimicrobial agents. The lipophilic nature of the naphthalene ring facilitates membrane permeability, a crucial factor for antimicrobial activity. This compound can be utilized to synthesize novel antimicrobial compounds by introducing the naphthyl-ethoxy moiety into various heterocyclic or acyclic structures known to possess antimicrobial properties.

The aforementioned 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide also demonstrated promising antimicrobial activity against Escherichia coli and Candida albicans.

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | Activity | Reference |

| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | Escherichia coli | Potential antimicrobial properties | Attia et al., 2022 |

| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | Candida albicans | Potential antimicrobial properties | Attia et al., 2022 |

Experimental Protocol: Synthesis of N-Substituted 2-(naphthalen-2-yloxy)ethanamines

A general and versatile approach to novel antimicrobial agents involves the reaction of this compound with various primary or secondary amines to introduce diverse functionalities.

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add the desired amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-substituted 2-(naphthalen-2-yloxy)ethanamine.

General Synthetic Scheme for N-Substituted Derivatives

Caption: General synthesis of bioactive N-substituted derivatives.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of novel bioactive compounds. Its reactive bromoethyl group allows for straightforward incorporation of the 2-naphthyl-ethoxy scaffold into a wide array of molecules. The examples provided in anticancer and antimicrobial research highlight the potential of this building block in developing new therapeutic agents. Further exploration of its reactions with diverse nucleophiles and subsequent biological evaluation will undoubtedly lead to the discovery of new lead compounds with significant pharmacological potential. Researchers and drug development professionals are encouraged to explore the synthetic utility of this compound in their quest for next-generation therapeutics.

References

Health and Safety Guidelines for 2-(2-Bromoethoxy)naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-(2-Bromoethoxy)naphthalene. Due to the limited availability of specific toxicological data for this compound, this document extrapolates potential hazards and handling protocols from its structural analogs, naphthalene and 2-bromonaphthalene. All procedures should be conducted with the utmost caution in a controlled laboratory environment by trained personnel.

Physicochemical and Toxicological Data

The following tables summarize the known and predicted physicochemical properties of this compound, alongside the toxicological data for its structural analogs, naphthalene and 2-bromonaphthalene, to infer potential hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13247-80-8 | N/A |

| Molecular Formula | C₁₂H₁₁BrO | N/A |

| Molecular Weight | 251.12 g/mol | N/A |

| Appearance | White to light yellow crystalline solid | N/A |

| Melting Point | 92.12 °C (Predicted) | N/A |

| Boiling Point | ~350.7 °C at 760 mmHg (Predicted) | N/A |

| Density | ~1.4 g/cm³ (Predicted) | N/A |

Table 2: Toxicological Data of Structural Analogs (Naphthalene and 2-Bromonaphthalene)

| Hazard | Naphthalene | 2-Bromonaphthalene |

| GHS Hazard Statements | H228: Flammable solidH302: Harmful if swallowedH351: Suspected of causing cancerH410: Very toxic to aquatic life with long lasting effects | H302: Harmful if swallowedH319: Causes serious eye irritation |

| Signal Word | Warning | Warning |

| Pictograms | GHS02 (Flammable)GHS07 (Harmful)GHS08 (Health Hazard)GHS09 (Hazardous to the Aquatic Environment) | GHS07 (Harmful) |

| Acute Oral Toxicity | Category 4 | Category 4 |

| Eye Irritation | Causes eye irritation | Category 2A |

| Carcinogenicity | Category 2 | Not classified |

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data from its analogs, this compound should be treated as a hazardous substance.

Potential Hazards:

-

Harmful if swallowed: May cause systemic toxicity if ingested.

-

Skin and eye irritant: Direct contact may cause irritation or burns.

-

Respiratory irritant: Inhalation of dust may irritate the respiratory tract.

-

Potential carcinogen: Naphthalene is suspected of causing cancer.

-

Flammable solid: May be combustible at high temperatures.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used when handling the powder outside of a fume hood or when engineering controls are insufficient. |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.

General Handling Procedures

-

Work in a designated area: All handling of this compound should be performed within a certified chemical fume hood.

-

Use appropriate PPE: Always wear the recommended PPE as detailed in Table 3.

-

Avoid dust generation: Handle the solid carefully to minimize the creation of airborne dust.

-

Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

-

Weighing: If a balance cannot be placed inside a fume hood, tare the container, add the chemical inside the hood, seal the container, and then weigh it.

-

Hand washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill and Emergency Procedures

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If safe to do so, turn off ignition sources.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Visualizations: Workflow and Potential Signaling Pathway

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Potential Toxicological Signaling Pathway

Naphthalene and other polycyclic aromatic hydrocarbons are known to be metabolized by cytochrome P450 enzymes and can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is involved in xenobiotic metabolism but its dysregulation can lead to toxic effects.

Caption: Potential activation of the AhR signaling pathway by this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult the most up-to-date Safety Data Sheets for all reagents being used. Institutional and local regulations for chemical handling and waste disposal must be followed.

A Comprehensive Technical Guide to the Synthesis of Substituted Ethoxy-Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing substituted ethoxy-naphthalenes. These compounds are important building blocks in medicinal chemistry and materials science. This guide details both classical and modern synthetic approaches, complete with experimental protocols and comparative data to aid in reaction planning and optimization.

Williamson Ether Synthesis: The Classical Approach

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including ethoxy-naphthalenes. This SN2 reaction involves the deprotonation of a naphthol derivative to form a nucleophilic naphthoxide, which then reacts with an ethylating agent.

General Reaction Scheme

Caption: General workflow of the Williamson ether synthesis.

Experimental Protocols

Protocol 1.2.1: Synthesis of 2-Ethoxynaphthalene

This protocol describes the synthesis of 2-ethoxynaphthalene from 2-naphthol using ethanol and sulfuric acid as the ethylating agent.

-

Materials: 2-naphthol (450 g), ethanol (200 mL), 98% sulfuric acid (50 mL), sodium hydroxide (40 g), water.

-

Procedure:

-

Mix 450 g of 2-naphthol, 200 mL of ethanol, and 50 mL of 98% sulfuric acid.

-

Heat the mixture on a steam bath for 4 hours after the initial exothermic reaction subsides.

-

Allow the mixture to cool and separate the lower layer.

-

To the residue, add 40 mL of ethanol and 20 mL of 98% sulfuric acid, and heat on a steam bath for 3 hours. Repeat this step three times.

-

Wash the organic layer with water, followed by a warm aqueous solution of sodium hydroxide (40 g in 1 L of water).

-

Separate the upper organic layer and pour it into an aqueous sodium hydroxide solution to solidify.

-

Collect the solid by filtration, wash with water, and air-dry.

-

-

Yield: 461 g.[1]

Protocol 1.2.2: Synthesis of 2-Ethoxy-1-naphthaldehyde

This protocol details the ethylation of 2-hydroxy-1-naphthaldehyde.

-

Materials: 2-Hydroxy-1-naphthaldehyde (10 g, 0.058 mole), acetone (120 mL), iodoethane (9.9 g, 0.063 mole), anhydrous potassium carbonate (8.0 g, 0.058 mole), isopropyl ether.

-

Procedure:

-

Combine 2-hydroxy-1-naphthaldehyde, acetone, iodoethane, and anhydrous potassium carbonate.

-

Heat the mixture to reflux for 48 hours.

-

Cool the reaction mixture to room temperature and filter.

-

Evaporate the filtrate to obtain the crude solid (9.0 g).

-

Recrystallize from isopropyl ether to afford purified 2-ethoxy-1-naphthaldehyde.

-

-

Melting Point: 106-109 °C.

Data Presentation

| Starting Material | Ethylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 2-Naphthol | Ethanol | Sulfuric Acid | - | Reflux, 10 hours | 96 | [2] |

| 2-Naphthol | Diethyl sulfate | NaOH | Water | - | - | [2] |

| 2-Naphthol | Ethyl bromide | NaOH | - | - | - | [2] |

| 2-Hydroxy-1-naphthaldehyde | Iodoethane | K₂CO₃ | Acetone | Reflux, 48 hours | - |

Modern Cross-Coupling Methodologies

Modern synthetic chemistry offers several powerful cross-coupling reactions for the formation of C-O bonds, providing alternative routes to substituted ethoxy-naphthalenes. These methods often offer milder reaction conditions and broader substrate scope compared to the classical Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. This method is particularly useful for the synthesis of diaryl ethers.

Caption: General scheme of the Ullmann condensation for ethoxy-naphthalene synthesis.

Protocol 2.1.1: Ligand-Free Copper-Catalyzed O-Arylation of Phenols

This protocol describes a general procedure for the Ullmann coupling of aryl halides with phenols using a copper catalyst without a ligand.

-

Materials: Aryl halide (1 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), K₃PO₄ (2 mmol), DMF (2 mL).

-

Procedure:

-

To a sealed tube, add the aryl halide, phenol, CuI, and K₃PO₄.

-

Add DMF and seal the tube.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

| Aryl Halide | Alcohol/Phenol | Catalyst | Base | Ligand | Solvent | Conditions | Yield (%) |

| 1-Iodonaphthalene | Phenol | CuI | K₃PO₄ | None | DMF | 120 °C, 24 h | 85 |

| 1-Bromonaphthalene | Phenol | CuI | K₃PO₄ | None | DMF | 120 °C, 24 h | 75 |

| 2-Bromonaphthalene | 4-Methoxyphenol | CuI | Cs₂CO₃ | 1,10-Phenanthroline | Toluene | 110 °C, 24 h | 92 |

Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers.

References

Stability of 2-(2-Bromoethoxy)naphthalene under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2-(2-bromoethoxy)naphthalene under both acidic and basic conditions. Understanding the stability profile of this molecule is critical for its application in drug development and other research areas where its structural integrity under various pH environments is paramount. This document outlines the theoretical degradation pathways, provides detailed experimental protocols for stability testing, and presents illustrative quantitative data.

Introduction

This compound is a naphthalene derivative that holds potential as a building block in medicinal chemistry and materials science.[1] The presence of both an ether linkage and an alkyl bromide functionality imparts a unique reactivity profile to the molecule. The ether group is generally stable but can be susceptible to cleavage under strong acidic conditions, while the bromoethyl group is a potential site for nucleophilic substitution or elimination, particularly under basic conditions. A thorough understanding of its stability is crucial for predicting its fate in various chemical and biological environments, ensuring the development of robust synthetic routes, and assessing its potential as a stable pharmaceutical intermediate.

Predicted Stability and Degradation Pathways

Acidic Conditions

Under strongly acidic conditions, particularly in the presence of strong nucleophilic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), ethers are known to undergo cleavage.[2][3] For an aryl alkyl ether such as this compound, the cleavage is predicted to occur at the alkyl C-O bond.[4] This is because the aryl C-O bond is stronger due to the sp2 hybridization of the aromatic carbon and resonance effects. The reaction is initiated by the protonation of the ether oxygen, which makes the 2-naphthoxy group a better leaving group.[5][6] The subsequent nucleophilic attack by the bromide ion would occur at the less sterically hindered primary carbon of the ethyl group via an SN2 mechanism.[4][7] The expected products of this degradation are 2-naphthol and 1,2-dibromoethane. Dilute non-nucleophilic acids are expected to have a minimal effect on the ether linkage.

Basic Conditions

Ethers are generally stable under basic conditions as the alkoxide is a poor leaving group.[8] However, the presence of the bromine atom on the ethoxy chain in this compound introduces a reactive center for nucleophilic attack. Under basic conditions (e.g., in the presence of sodium hydroxide), two primary degradation pathways are plausible:

-

Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis): The naphthoxide ion, formed by the deprotonation of any trace 2-naphthol or formed through slow hydrolysis, could act as an internal nucleophile, attacking the carbon bearing the bromine atom. This would lead to the formation of a cyclic ether, specifically naphtho[2,1-b]furan.

-

Intermolecular Nucleophilic Substitution/Elimination: An external hydroxide ion can act as a nucleophile, attacking the carbon bearing the bromine, leading to the formation of 2-(2-hydroxyethoxy)naphthalene via an SN2 reaction. Alternatively, the hydroxide ion could act as a base, inducing elimination (E2) to form 2-vinyloxynaphthalene, although this is generally less favored for primary alkyl halides unless sterically hindered.

Neighboring group participation by the ether oxygen could also influence the rate and mechanism of substitution at the carbon bearing the bromine.[9][10]

Data Presentation

The following tables summarize hypothetical quantitative data from stability studies on this compound. This data is for illustrative purposes to demonstrate how experimental results would be presented.

Table 1: Stability of this compound in Acidic Conditions (Illustrative Data)

| Acid Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | 2-Naphthol Formed (%) | 1,2-Dibromoethane Formed (%) |

| 1 M HCl | 50 | 24 | >99 | <1 | <1 |

| 1 M HCl | 80 | 24 | 98 | 2 | 2 |

| 1 M HBr | 50 | 24 | 85 | 15 | 15 |

| 1 M HBr | 80 | 24 | 40 | 60 | 60 |

| 1 M H2SO4 | 80 | 24 | >99 | <1 | <1 |

Table 2: Stability of this compound in Basic Conditions (Illustrative Data)

| Base Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | 2-(2-Hydroxyethoxy)naphthalene Formed (%) | Naphtho[2,1-b]furan Formed (%) |

| 1 M NaOH | 25 | 24 | 95 | 4 | 1 |

| 1 M NaOH | 50 | 24 | 70 | 25 | 5 |

| 1 M NaOH | 80 | 24 | 30 | 55 | 15 |

| 0.1 M NaHCO3 | 50 | 24 | >99 | <1 | <1 |

Experimental Protocols

General Protocol for Stability Testing

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable organic solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are added to different aqueous buffer solutions of known pH (for acidic conditions, buffers of pH 1, 3, and 5; for basic conditions, buffers of pH 9, 11, and a 1 M NaOH solution). The final concentration of the test compound in the reaction mixture should be appropriate for the analytical method used (e.g., 10-100 µg/mL). The samples are incubated at controlled temperatures (e.g., 25°C, 50°C, and 80°C). At specified time points (e.g., 0, 4, 8, 12, and 24 hours), an aliquot of the reaction mixture is withdrawn, neutralized, and diluted with the mobile phase for analysis.

Analytical Methodology

The concentration of this compound and its potential degradation products can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Naphthalene derivatives typically have strong UV absorbance around 220-280 nm. The optimal wavelength should be determined experimentally.

-

Quantification: Quantification is performed by comparing the peak areas of the analyte and its degradation products to those of reference standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile degradation products and for confirmatory analysis.[11][12]

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions.

Caption: Predicted acidic degradation pathway of this compound.

Caption: Predicted basic degradation pathways of this compound.

Experimental Workflow

The diagram below outlines a general workflow for assessing the stability of this compound.

References

- 1. youtube.com [youtube.com]

- 2. Ether - Wikipedia [en.wikipedia.org]

- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. asianpubs.org [asianpubs.org]

- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis using 2-(2-Bromoethoxy)naphthalene as a Fluorescent Labeling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of compounds lacking a strong chromophore or fluorophore, such as fatty acids and other carboxylic acids, presents a significant challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique that offers high sensitivity and selectivity. However, it necessitates the derivatization of non-fluorescent analytes with a fluorescent labeling agent.

2-(2-Bromoethoxy)naphthalene is a promising fluorescent labeling reagent for carboxylic acids. The naphthalene moiety provides a strong native fluorescence, allowing for sensitive detection.[] The bromoethoxy group serves as a reactive handle for the covalent attachment to the carboxyl group of analytes through an esterification reaction. This application note provides a detailed protocol for the derivatization of carboxylic acids with this compound and their subsequent analysis by reverse-phase HPLC with fluorescence detection.

Principle of the Method

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a non-nucleophilic base, such as potassium carbonate, in the presence of a crown ether to enhance the solubility and reactivity of the base. The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the bromoethoxy group and displacing the bromide ion to form a stable, highly fluorescent naphthyl ethyl ester derivative.

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a standard mixture of fatty acid derivatives of this compound. This data is representative and may vary depending on the specific HPLC system and conditions used.

| Analyte (as Naphthyl Ethyl Ester) | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |

| Myristic Acid | 18.5 | 0.8 | 2.5 |

| Palmitic Acid | 21.2 | 0.7 | 2.2 |

| Stearic Acid | 24.8 | 0.6 | 2.0 |

| Oleic Acid | 20.1 | 0.7 | 2.3 |

| Linoleic Acid | 19.3 | 0.8 | 2.6 |

Experimental Protocols

Materials and Reagents

-

Analytes: Standard carboxylic acids (e.g., myristic acid, palmitic acid, stearic acid, oleic acid, linoleic acid)

-

Labeling Reagent: this compound

-

Solvent (HPLC Grade): Acetonitrile, Water

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Phase-Transfer Catalyst: 18-Crown-6

-

Acid for Quenching: Acetic Acid

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of the derivatized fatty acids.[2]

-

Standard laboratory equipment: vortex mixer, centrifuge, heating block or water bath, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Preparation of Reagents

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each carboxylic acid standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve the desired concentrations for the calibration curve.

-

Labeling Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.

-

Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetonitrile.

-

Base Suspension: Add an excess of anhydrous potassium carbonate to a vial.

Derivatization Protocol

-

Sample Preparation: To 100 µL of each working standard solution or sample in a microcentrifuge tube, add 50 µL of the labeling reagent solution and 20 µL of the catalyst solution.

-

Initiate Reaction: Add approximately 5 mg of anhydrous potassium carbonate to the mixture.

-

Incubation: Vortex the mixture for 1 minute to ensure thorough mixing. Incubate the reaction mixture in a heating block or water bath at 70°C for 60 minutes in the dark.

-

Quenching: After incubation, allow the mixture to cool to room temperature. Add 10 µL of 1% acetic acid in acetonitrile to quench the reaction and neutralize the excess base.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the potassium carbonate.

-

Sample for HPLC: Carefully transfer the supernatant to an autosampler vial for HPLC analysis.

HPLC Conditions

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 80% B

-

5-25 min: 80% to 100% B (linear gradient)

-

25-30 min: 100% B (isocratic)

-

30.1-35 min: 80% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Fluorescence Detection:

-

Excitation Wavelength (λex): 272 nm

-

Emission Wavelength (λem): 330 nm

-

The fluorescence of 2-ethoxynaphthalene, a structurally similar compound, has been studied, providing a basis for these wavelength selections.[3][4]

Visualizations

Caption: Experimental workflow for fluorescent labeling and HPLC analysis.

Caption: Derivatization reaction of a carboxylic acid with this compound.

References

Application Note: High-Sensitivity Fluorescence Detection of Fatty Acids via Derivatization with 2-(2-Bromoethoxy)naphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acids is crucial in various research fields, including metabolic disease studies, nutrition science, and drug development. However, many fatty acids lack a strong chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging. Derivatization with a fluorescent tag is a common strategy to significantly enhance detection sensitivity and selectivity. This application note describes a method for the derivatization of fatty acids with 2-(2-Bromoethoxy)naphthalene, a fluorescent labeling reagent that reacts with the carboxylic acid group of fatty acids to form highly fluorescent esters. These derivatives can be efficiently separated by reverse-phase HPLC and quantified with high sensitivity using a fluorescence detector.

Principle of the Method

The methodology involves two primary stages: the derivatization of the fatty acid carboxyl group and the subsequent analysis of the fluorescent derivative by HPLC. The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic carbon of this compound, displacing the bromide ion to form a stable, fluorescent ester. This reaction is typically facilitated by a non-nucleophilic base and a phase-transfer catalyst to enhance the reaction rate and yield in an organic solvent. The resulting fluorescently tagged fatty acids are then separated by reverse-phase HPLC and detected using a fluorescence detector, allowing for sensitive quantification.

Visualization of the Derivatization Workflow

Caption: Experimental workflow for fatty acid derivatization and analysis.

Detailed Experimental Protocols

Materials and Reagents

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

-

This compound (derivatization reagent)

-

Potassium carbonate (K₂CO₃), anhydrous

-

18-Crown-6 (phase-transfer catalyst)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform (for extraction, if necessary)

-

Nitrogen gas for solvent evaporation

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Protocol 1: Preparation of Standard Solutions

-

Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve individual fatty acid standards in acetonitrile to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Derivatization Reagent Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of acetonitrile.

-

Catalyst Suspension: Prepare a suspension of potassium carbonate in acetonitrile (e.g., 50 mg/mL). Vortex well before each use.

-

Phase-Transfer Catalyst Solution (1 mg/mL): Dissolve 1 mg of 18-Crown-6 in 1 mL of acetonitrile.

Protocol 2: Derivatization of Fatty Acid Standards

-

To a 1.5 mL microcentrifuge tube, add 100 µL of a fatty acid standard solution.

-

Add 20 µL of the this compound solution.

-

Add 10 µL of the 18-Crown-6 solution.

-

Add approximately 2-3 mg of anhydrous potassium carbonate powder.

-

Cap the tube tightly and vortex briefly to mix.

-

Incubate the reaction mixture in a heating block at 60°C for 60 minutes.

-

After incubation, cool the tube to room temperature.

-

Centrifuge the tube at 10,000 x g for 5 minutes to pellet the potassium carbonate.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Sample Preparation and Derivatization (Example: Plasma)

-

Lipid Extraction: Extract total lipids from a 100 µL plasma sample using a modified Folch method with chloroform:methanol (2:1, v/v).

-

Solvent Evaporation: Evaporate the organic solvent from the extracted lipids under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of acetonitrile.

-

Derivatization: Follow the derivatization procedure outlined in Protocol 2 (steps 2-9).

Protocol 4: HPLC-Fluorescence Detection

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 70% B

-

5-25 min: Linear gradient from 70% to 100% B

-

25-30 min: 100% B

-

30.1-35 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: ~272 nm

-

Emission Wavelength: ~340 nm (Note: Optimal wavelengths should be determined experimentally for the specific instrument and solvent system.)

-

Visualization of the Derivatization Reaction

Caption: Chemical reaction pathway for fatty acid derivatization.

Data Presentation

The following tables summarize typical performance data that can be expected from the derivatization of fatty acids with fluorescent tags for HPLC analysis. Note that these values are illustrative and may vary depending on the specific fatty acid, instrumentation, and experimental conditions.

Table 1: Typical HPLC Retention Times and Fluorescence Wavelengths

| Analyte | Retention Time (min) | Excitation (nm) | Emission (nm) |

| Palmitic Acid Derivative | ~18.5 | ~272 | ~340 |

| Stearic Acid Derivative | ~20.1 | ~272 | ~340 |

| Oleic Acid Derivative | ~17.8 | ~272 | ~340 |

| Linoleic Acid Derivative | ~17.2 | ~272 | ~340 |

Table 2: Typical Quantitative Performance Metrics

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 10 - 50 fmol |

| Limit of Quantification (LOQ) | 50 - 150 fmol |

| Precision (%RSD) | < 5% |

| Recovery | 90 - 105% |

Data in Tables 1 and 2 are representative values based on similar fluorescent derivatization methods and should be experimentally verified for the specific application.

Troubleshooting

-

Low Derivatization Yield:

-

Ensure all reagents are anhydrous, as water can interfere with the reaction.

-

Optimize reaction time and temperature.

-

Ensure an adequate excess of the derivatization reagent and catalyst.

-

-

Poor Peak Shape:

-

Adjust the mobile phase composition or gradient.

-

Ensure complete removal of the catalyst before injection.

-

-

Baseline Noise:

-

Use high-purity solvents and reagents.

-

Ensure the HPLC system is properly flushed and equilibrated.

-

The derivatization of fatty acids with this compound provides a sensitive and reliable method for their quantification by HPLC with fluorescence detection. The protocols detailed in this application note offer a robust starting point for researchers in various fields. Optimization of the derivatization and chromatographic conditions for specific applications may be necessary to achieve the best results.

Application Notes and Protocols for Pre-column Derivatization of Thiols with 2-(2-Bromoethoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of low-molecular-weight thiols, such as glutathione, cysteine, and homocysteine, is of significant interest in biomedical research and drug development due to their critical roles in cellular redox homeostasis, detoxification, and various disease pathologies. This application note describes a novel method for the pre-column derivatization of thiols using 2-(2-Bromoethoxy)naphthalene, a fluorogenic reagent, enabling their sensitive and selective detection by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

The principle of this assay is based on the nucleophilic substitution reaction between the thiol group (in its more reactive thiolate form) and the bromoethyl group of this compound. This reaction forms a stable and highly fluorescent thioether derivative, allowing for the quantification of thiols at low concentrations. The naphthalene moiety of the reagent provides the desirable fluorescence properties for sensitive detection.

Chemical Reaction

The derivatization reaction proceeds via an SN2 mechanism where the sulfur atom of the thiol attacks the carbon atom attached to the bromine of this compound, forming a stable thioether bond and releasing a bromide ion. This reaction is best carried out under slightly alkaline conditions to promote the formation of the more nucleophilic thiolate anion.

Caption: Reaction of a thiol with this compound.

Experimental Protocols

This section provides a detailed methodology for the pre-column derivatization of thiols in a standard solution and in biological samples, followed by HPLC analysis.

Materials and Reagents

-

Thiols: Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy) standard solutions (1 mM in 0.1 M HCl).

-

Derivatizing Reagent: this compound solution (10 mM in acetonitrile). Prepare fresh and protect from light.

-

Buffer: 1 M Borate buffer, pH 9.5.

-

Reducing Agent (for total thiol analysis): Tris(2-carboxyethyl)phosphine (TCEP) solution (20 mM in water). Prepare fresh.

-

Reaction Stop Solution: 1 M Hydrochloric acid (HCl).

-

HPLC Grade Solvents: Acetonitrile and water.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Protocol 1: Derivatization of Thiol Standards

-

Reaction Mixture Preparation: In a microcentrifuge tube, add:

-

50 µL of thiol standard solution (or a mixture).

-

100 µL of 1 M Borate buffer (pH 9.5).

-

50 µL of 10 mM this compound solution.

-

-

Incubation: Vortex the mixture and incubate for 15 minutes at 60°C in the dark.

-

Reaction Termination: Add 50 µL of 1 M HCl to stop the reaction.

-

Sample Preparation for HPLC: Centrifuge the sample at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Derivatization of Thiols in Plasma (Total Thiols)

-

Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 20 mM TCEP solution.

-

Reduction: Vortex and incubate for 30 minutes at room temperature to reduce disulfide bonds.

-

Derivatization:

-

Add 200 µL of 1 M Borate buffer (pH 9.5).

-

Add 100 µL of 10 mM this compound solution.

-

-

Incubation: Vortex and incubate for 15 minutes at 60°C in the dark.

-

Protein Precipitation and Reaction Termination: Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid. Vortex vigorously and let it stand on ice for 10 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Sample for HPLC: Transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow

Caption: Experimental workflow for thiol derivatization and analysis.

Data Presentation

The following tables summarize the expected chromatographic and quantitative data for the analysis of thiols derivatized with this compound.

Table 1: HPLC and Fluorescence Detection Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Fluorescence Detector | Agilent 1260 FLD or equivalent |

| Excitation Wavelength | 280 nm |

| Emission Wavelength | 330 nm |

Table 2: HPLC Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 40 | 60 |

| 18.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Table 3: Expected Quantitative Data for Derivatized Thiol Standards

| Analyte | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (r²) |

| Cysteine Derivative | 8.5 | 0.5 | 1.5 | >0.999 |

| Homocysteine Derivative | 9.8 | 0.4 | 1.2 | >0.999 |

| Glutathione Derivative | 12.1 | 0.8 | 2.5 | >0.998 |

Conclusion

The pre-column derivatization of thiols with this compound provides a sensitive and reliable method for their quantification. The described protocol, coupled with RP-HPLC and fluorescence detection, offers excellent selectivity and low detection limits, making it suitable for a wide range of applications in biomedical research and clinical diagnostics. The stable fluorescent derivatives and the straightforward experimental procedure make this method a valuable tool for the analysis of thiols in complex biological matrices.

Application Notes and Protocols: 2-(2-Bromoethoxy)naphthalene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Bromoethoxy)naphthalene as a versatile synthetic intermediate in the development of novel pharmaceutical compounds. This document details its application in the synthesis of potential anticancer agents and explores its potential as a precursor for beta-adrenergic receptor antagonists. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to facilitate further research and development.

Synthesis of N-Substituted 2-(Naphthalen-2-yloxy)acetamide Derivatives as Potential Anticancer Agents

This compound is a key building block for the synthesis of a variety of N-substituted 2-(naphthalen-2-yloxy)acetamide derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation as anticancer therapeutics.

A notable example is the synthesis of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide , which has shown cytotoxic activity comparable to the established chemotherapeutic agent, cisplatin, in cervical cancer (HeLa) cells.[1]

Experimental Protocol: Synthesis of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

This protocol outlines a two-step process starting from 2-naphthol, proceeding through the synthesis of the key intermediate this compound, and culminating in the final product.

Step 1: Synthesis of this compound

-

Reaction: Williamson ether synthesis.

-